Potassium hexacyanoruthenate(ii)hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

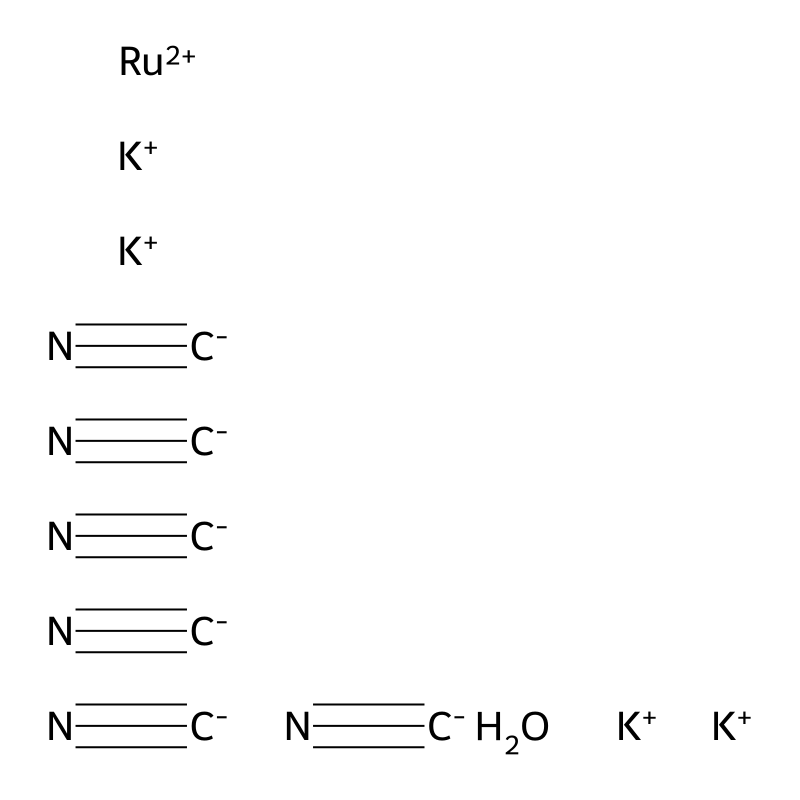

Potassium hexacyanoruthenate(II) hydrate is an organometallic compound with the chemical formula K[Ru(CN)]·xHO. It is a crystalline solid that contains potassium, ruthenium, and cyanide ions, and is recognized for its unique coordination chemistry. The compound typically appears as a dark purple to black powder and is soluble in water, making it useful for various applications in chemistry and materials science. Potassium hexacyanoruthenate(II) hydrate serves as a precursor for ruthenium in electroplating and catalysis, and its structure consists of a central ruthenium atom surrounded by six cyanide ligands in an octahedral arrangement .

Source of Ruthenium

Potassium hexacyanoruthenate(II) hydrate is a valuable source of ruthenium (Ru), a rare earth element. Due to its relatively simple structure and good solubility in water, it can be easily processed to extract high-purity ruthenium for further research purposes. This extracted ruthenium can then be used in various catalytic applications, material science studies, and development of novel functional molecules [].

Here are some examples of scientific research where potassium hexacyanoruthenate(II) hydrate serves as a ruthenium source:

- Development of Ruthenium-Based Catalysts: Ruthenium is a prized element for its catalytic properties. Researchers can convert potassium hexacyanoruthenate(II) hydrate into various ruthenium catalysts for applications in organic synthesis, hydrogen production, and environmental remediation [, ].

Studies on Electron Transfer Processes

Potassium hexacyanoruthenate(II) hydrate, existing in both +2 and +3 oxidation states for ruthenium, makes it a suitable model compound for studying electron transfer processes. Scientists can investigate the kinetics and thermodynamics of electron transfer reactions using this compound due to its well-defined structure and redox properties [].

Additionally, it can react with various reducing agents, such as sodium borohydride or ascorbic acid, leading to the formation of ruthenium nanoparticles. These nanoparticles exhibit unique catalytic properties that are useful in various organic synthesis reactions .

Research into the biological activity of potassium hexacyanoruthenate(II) hydrate indicates potential applications in biomedicine, particularly in drug delivery systems and as a contrast agent in imaging techniques. Its interactions with biological molecules suggest that it may have cytotoxic effects on certain cancer cell lines, although further studies are needed to fully understand its mechanisms of action and therapeutic potential .

The synthesis of potassium hexacyanoruthenate(II) hydrate can be achieved through several methods:

- Direct Reaction: Mixing potassium cyanide with ruthenium(III) chloride in an aqueous solution leads to the formation of potassium hexacyanoruthenate(II). The reaction can be summarized as:

- Electrochemical Methods: Electrochemical reduction of ruthenium salts in the presence of cyanide ions can also yield this compound. This method allows for better control over particle size and morphology.

- Solvothermal Synthesis: This method involves heating the reactants in a solvent under pressure, which can enhance the purity and yield of the product .

Potassium hexacyanoruthenate(II) hydrate has several important applications:

- Electroplating: It serves as a source of ruthenium for electroplating processes, providing a durable coating for various substrates.

- Catalysis: The compound is employed as a catalyst in organic reactions, particularly in hydrogenation processes and polymerization.

- Material Science: It is used in the fabrication of thin films and nanostructures for electronic devices due to its conductive properties .

Studies on the interactions of potassium hexacyanoruthenate(II) hydrate with other compounds reveal its reactivity with various ligands and metal ions. For instance, it can form coordination complexes with transition metals, which may alter its electronic properties and enhance its catalytic activity. Additionally, interactions with biological molecules have been explored to assess its potential use in biomedical applications .

Potassium hexacyanoruthenate(II) hydrate shares similarities with several other coordination compounds but exhibits unique properties due to its specific metal-ligand interactions. Below are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Potassium hexacyanoruthenate(I) | K[Ru(CN)] | Reduced form; exhibits different reactivity |

| Sodium hexacyanoferrate(II) | Na[Fe(CN)] | Used in photography; distinct metal center |

| Cobalt hexacyanoferrate(II) | Co[Fe(CN)] | Magnetic properties; used in pigments |

| Nickel hexacyanoferrate(II) | Ni[Fe(CN)] | Catalytic applications; different stability |

The uniqueness of potassium hexacyanoruthenate(II) hydrate lies in its specific ruthenium coordination chemistry, which imparts distinct electronic and catalytic properties not found in other similar compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant